1H-Imidazole-4,5-dicarboxamide, N,N'-didodecyl-
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Overview
Description
1H-Imidazole-4,5-dicarboxamide, N,N’-didodecyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-4,5-dicarboxamide, N,N’-didodecyl- typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often employs multi-component reactions, such as the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines . This method is efficient and provides high yields of the desired imidazole derivatives.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-4,5-dicarboxamide, N,N’-didodecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, amines, and various substituted imidazole derivatives .
Scientific Research Applications
1H-Imidazole-4,5-dicarboxamide, N,N’-didodecyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 1H-Imidazole-4,5-dicarboxamide, N,N’-didodecyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, imidazole derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-2,5-dicarboxamide: Another imidazole derivative with similar chemical properties.
1-Methyl-1H-imidazole-4,5-dicarboxylic acid: A related compound with different substituents on the imidazole ring.
Uniqueness
1H-Imidazole-4,5-dicarboxamide, N,N’-didodecyl- is unique due to its long alkyl chains, which can enhance its lipophilicity and membrane permeability. This property makes it particularly useful in applications where increased bioavailability is desired .
Properties
CAS No. |
62255-04-3 |
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Molecular Formula |
C29H54N4O2 |
Molecular Weight |
490.8 g/mol |
IUPAC Name |
4-N,5-N-didodecyl-1H-imidazole-4,5-dicarboxamide |
InChI |
InChI=1S/C29H54N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-30-28(34)26-27(33-25-32-26)29(35)31-24-22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3,(H,30,34)(H,31,35)(H,32,33) |
InChI Key |
VFOZYTDNQLKIHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C1=C(N=CN1)C(=O)NCCCCCCCCCCCC |
Origin of Product |
United States |
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